![molecular formula C8H8N2OS B1322454 5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine CAS No. 439608-32-9](/img/structure/B1322454.png)

5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

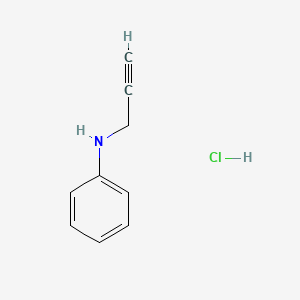

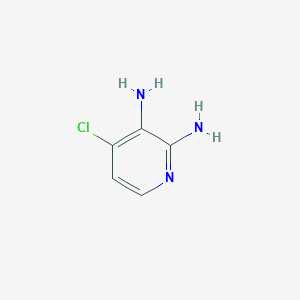

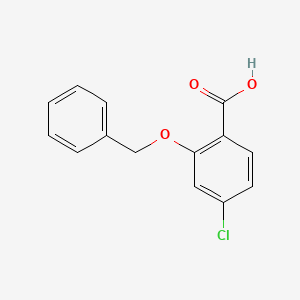

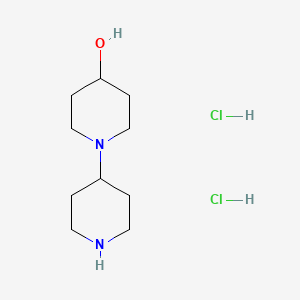

5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 . Its IUPAC name is methyl 5-methyl [1,3]oxazolo [5,4-b]pyridin-2-yl sulfide .

Molecular Structure Analysis

The molecular structure of 5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine consists of a pyridine ring fused with an oxazole ring. The oxazole ring carries a methyl group at the 5-position and a methylthio group at the 2-position .Physical And Chemical Properties Analysis

The predicted boiling point of 5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine is 291.0±32.0 °C, and its predicted density is 1.30±0.1 g/cm3 . The predicted pKa value is 0.93±0.50 .Applications De Recherche Scientifique

Antimicrobial and Antiviral Activities

- Application Summary : Pyridine compounds, including “5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine”, have been noted for their therapeutic properties, such as antimicrobial and antiviral activities . These compounds are being researched for their potential use in the treatment of diseases caused by microbes and viruses.

Synthesis of Oxazolo[5,4-d]pyrimidines

- Application Summary : The oxazolo[5,4-d]pyrimidine scaffold, which includes “5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine”, is often used as a structural element of a wide range of compounds active against diverse molecular targets .

- Methods of Application : The most common method for the synthesis of oxazolo[5,4-d]pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride .

Synthesis of Oxazolo[5,4-d]pyrimidines

- Application Summary : The oxazolo[5,4-d]pyrimidine scaffold, which includes “5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine”, is often used as a structural element of a wide range of compounds active against diverse molecular targets, including potent kinase inhibitors, inhibitors of VEGFR-2, EDG-1, ACC2 proteins as well as immunosuppressive and antiviral agents .

- Methods of Application : The most common method for the synthesis of oxazolo[5,4-d]pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride .

Treatment of 5-amino-2-phenyloxazole-4-carbonitrile

- Application Summary : “5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine” can be used in the treatment of 5-amino-2-phenyloxazole-4-carbonitrile with dimethylformamide – dimethyl acetal .

- Methods of Application : This results in the intermediate dimethyliminoformamidine, which undergoes Dimroth rearrangement in the presence of anilines leading to 7-amino-N-phenyl-1,3-oxazolo[5,4-d]-pyrimidines .

Propriétés

IUPAC Name |

5-methyl-2-methylsulfanyl-[1,3]oxazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-5-3-4-6-7(9-5)10-8(11-6)12-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLQQPAEIFKRHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=N2)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1322376.png)